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Compound Name: Acefylline piperazine

Cat. No.: B10775789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acefylline piperazine, a salt formed from the combination of acefylline (a xanthine derivative)

and piperazine, is a compound of pharmaceutical interest, primarily utilized for its

bronchodilator and anti-inflammatory properties. A thorough understanding of its

physicochemical properties is paramount for formulation development, pharmacokinetic

profiling, and ensuring therapeutic efficacy and safety. This technical guide provides a

comprehensive overview of the core physicochemical characteristics of Acefylline piperazine,

detailed experimental methodologies for their determination, and visual representations of its

mechanism of action and experimental workflows.

Core Physicochemical Properties
The physicochemical properties of a drug substance like Acefylline piperazine are critical

determinants of its behavior in biological systems. These properties influence its solubility,

absorption, distribution, metabolism, and excretion (ADME) profile.

Identity and Structure
Acefylline, chemically known as 7-theophyllineacetic acid, is a derivative of theophylline. When

combined with piperazine, it forms Acefylline piperazine. There is some variability in the

reported molecular formula and weight, likely due to the existence of different salt forms (e.g.,
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1:1 or 2:1 ratios of acefylline to piperazine). The most commonly cited form for a 1:1 salt is

presented below.

Chemical Structure of Acefylline and Piperazine

Caption: Chemical structures of Acefylline and Piperazine.

Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of Acefylline
piperazine. It is important to note that some of these values are predicted or calculated and

may vary from experimental results.

Property Value Source

Molecular Formula C13H20N6O4 Multiple sources

Molecular Weight 324.34 g/mol Multiple sources

Melting Point 238-240 °C [1]

Solubility

Soluble in water.[2] Slightly

soluble in Ethanol and

Methanol (for Acefylline).[2]

[2]

pKa (predicted for Acefylline) 3.72 ± 0.10 (acidic) [3]

logP (computed for Acefylline) -0.8 [1]

Note on Molecular Formula and Weight: Other reported molecular formulas and weights for

Acefylline piperazine include C9H10N4O4·1/2C4H10N2 (MW: 281.27 g/mol )[4] and

C22H30N10O8 (MW: 562.54 g/mol ), which likely represent different salt stoichiometries. The

values in the table correspond to a 1:1 salt.

Experimental Protocols
Standardized experimental protocols are crucial for obtaining reliable and reproducible

physicochemical data. Below are detailed methodologies for determining the key properties of

Acefylline piperazine.
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Solubility Determination (Shake-Flask Method)
The shake-flask method is a conventional and reliable technique for determining the

equilibrium solubility of a compound.

Protocol:

Preparation of Saturated Solution: An excess amount of Acefylline piperazine is added to a

known volume of the relevant solvent (e.g., water, phosphate-buffered saline at various pH

values) in a sealed flask.

Equilibration: The flask is agitated at a constant temperature (typically 25 °C or 37 °C) for a

sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved

and undissolved solid.

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate

the undissolved solid from the saturated solution.

Quantification: The concentration of Acefylline piperazine in the clear supernatant is

determined using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.

Data Analysis: The solubility is expressed as the concentration of the drug in the saturated

solution (e.g., in mg/mL or mol/L).
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Caption: Workflow for Solubility Determination by Shake-Flask Method.

pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard method for determining the acid dissociation constant

(pKa) of a substance.

Protocol:

Sample Preparation: A precise amount of Acefylline piperazine is dissolved in a suitable

solvent, typically water or a co-solvent system if solubility is low.

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated

pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is

added incrementally to the sample solution.

Data Collection: The pH of the solution is recorded after each addition of the titrant.

Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa is

determined from the pH at the half-equivalence point or by using derivative plots to identify

the inflection points. Acefylline has an acidic pKa due to the carboxylic acid group, while

piperazine has two basic pKa values.

logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is

commonly determined using the shake-flask method.

Protocol:

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-

saturated with each other by vigorous mixing followed by separation.

Partitioning: A known amount of Acefylline piperazine is dissolved in one of the phases

(usually the one in which it is more soluble). This solution is then mixed with an equal volume

of the other pre-saturated phase in a sealed container.

Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the

compound between the two phases to reach equilibrium.

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol

and aqueous layers.

Quantification: The concentration of Acefylline piperazine in both the n-octanol and

aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm

of P.
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Mechanism of Action and Signaling Pathway
Acefylline piperazine exerts its therapeutic effects primarily through two mechanisms:

adenosine receptor antagonism and phosphodiesterase (PDE) inhibition.

Adenosine Receptor Antagonism: Adenosine, upon binding to its receptors on bronchial

smooth muscle cells, induces bronchoconstriction. By blocking these receptors, acefylline

prevents this effect, leading to bronchodilation.

Phosphodiesterase (PDE) Inhibition: PDE enzymes are responsible for the breakdown of

cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, acefylline increases

intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which in turn

leads to the relaxation of airway smooth muscle.
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Caption: Signaling Pathway of Acefylline Piperazine.

Conclusion
This technical guide has provided a detailed overview of the essential physicochemical

properties of Acefylline piperazine, including its chemical identity, molecular characteristics,

and key parameters such as solubility, pKa, and logP. The outlined experimental protocols offer

a foundation for the accurate and reliable determination of these properties, which is
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fundamental for all stages of drug development. The visualized signaling pathway elucidates

the molecular mechanisms underlying its therapeutic action. A comprehensive understanding of

these aspects is critical for the successful formulation and clinical application of Acefylline
piperazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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